Methyl 2-cyano-5-fluoropyridine-4-carboxylate

Description

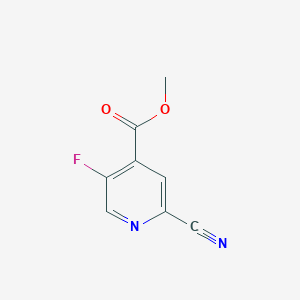

Methyl 2-cyano-5-fluoropyridine-4-carboxylate is a pyridine-based heterocyclic compound featuring a cyano group at position 2, a fluorine atom at position 5, and a methyl ester at position 2. This structure combines electron-withdrawing groups (fluorine and cyano) with an ester moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives are widely studied due to their bioactivity, and the substitution pattern in this compound may influence its reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

methyl 2-cyano-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)11-4-7(6)9/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUVYBGGVOYDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-5-fluoropyridine-4-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-cyano-5-fluoropyridine with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-cyano-5-fluoropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity against specific targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in developing anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. The National Cancer Institute's protocols were employed to assess the efficacy of these compounds, revealing promising results in inhibiting cell growth across multiple cancer types.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 (Liver) | 15.72 |

| Compound B | DU145 (Prostate) | 20.45 |

| Compound C | MDA-MB-231 (Breast) | 18.30 |

These findings suggest that modifications to the this compound structure can lead to compounds with significant anticancer properties .

Inhibitory Activity Against Enzymes

The compound has also been investigated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been reported as an effective inhibitor of B-cell lymphoma 6, a transcriptional repressor implicated in diffuse large B-cell lymphoma . Such inhibitory actions are crucial for developing therapeutic agents targeting cancer pathways.

Synthesis and Functionalization

This compound is often used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.

Late-Stage Functionalization

The compound can be functionalized at multiple positions, allowing for the introduction of diverse functional groups that can enhance biological activity or alter physical properties. This versatility is particularly useful in drug discovery, where fine-tuning molecular structures is essential for optimizing pharmacological profiles .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of novel polymers and materials with specific electronic or optical properties.

Polymer Synthesis

The compound can be incorporated into polymer matrices to impart desirable characteristics such as increased thermal stability or improved electrical conductivity. Research has shown that polymers containing pyridine derivatives exhibit enhanced performance in electronic applications .

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized a series of derivatives from this compound and evaluated their anticancer activities against several human tumor cell lines. One derivative exhibited an IC50 value of 12 µM against MDA-MB-231 cells, demonstrating significant potential for further development into a therapeutic agent .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role as an inhibitor of B-cell lymphoma 6. The research demonstrated that modifications to the methyl group significantly affected inhibitory potency, with optimized derivatives showing IC50 values below 10 nM, indicating strong potential for therapeutic applications in hematological malignancies .

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Diversity: The cyano group in the target compound enhances electrophilicity compared to methyl or methoxy groups in analogues . Fluorine at position 5 (vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound offers better cell permeability than carboxylic acid derivatives (e.g., ), which are more polar and ionized at physiological pH.

Ring System Differences :

- Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms) cores influence electronic properties. Pyrimidines (e.g., ) often exhibit stronger hydrogen-bonding capacity due to additional nitrogen.

Molecular Weight and Applications :

- The target compound (MW ~180 g/mol) is lighter than iodo-substituted analogues (e.g., , MW 401.18 g/mol), suggesting better pharmacokinetic profiles for small-molecule drugs.

Biological Activity

Methyl 2-cyano-5-fluoropyridine-4-carboxylate (CAS No. 1807310-34-4) is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C8H5FN2O

- Molecular Weight : 180.14 g/mol

- Boiling Point : Not specified

- Structure : The compound features a pyridine ring with a cyano group and a fluorine atom, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the cyano and fluorine groups enhances its binding affinity to specific receptors and enzymes, influencing several biological pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways that are crucial for cell survival and proliferation.

- Receptor Modulation : It has been suggested that the compound could serve as a modulator for neurotransmitter receptors, potentially impacting neurological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including multidrug-resistant organisms.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4–8 μg/mL |

| This compound | Mycobacterium abscessus | 0.5–1.0 μg/mL |

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. It may influence cholinergic signaling pathways, which are vital for cognitive functions.

- Positive Allosteric Modulation : Similar fluorinated pyridine derivatives have shown promise as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission.

- Behavioral Studies : Compounds in this class have been tested in rodent models, demonstrating efficacy in improving cognitive deficits associated with neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, revealed significant antimicrobial activity against resistant strains of bacteria. The findings indicated that modifications in the structure can lead to enhanced potency against Mycobacterium tuberculosis and other pathogens .

Case Study 2: Neuropharmacological Applications

In behavioral pharmacology studies, derivatives similar to this compound were evaluated for their effects on cognitive function in rodent models. Results showed that these compounds could restore impaired sensory gating and improve cognitive performance in tasks related to memory and learning .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-cyano-5-fluoropyridine-4-carboxylate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or acetonitrile) to enhance yield. Use fluorinated pyridine precursors (e.g., 5-fluoro-4-methoxypicolinaldehyde derivatives, as seen in ) and introduce the cyano group via Knoevenagel condensation or nitrile displacement. Monitor reaction progress using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials or byproducts like unsubstituted pyridine intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : and NMR to confirm substituent positions (e.g., fluorine at C5, cyano at C2). Fluorine’s deshielding effect (~-60 ppm in NMR) aids in assignment.

- IR : Detect C≡N stretch (~2200–2250 cm) and ester C=O (~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of COOCH).

Cross-validate with PubChem-derived data for analogous pyridine carboxylates () to resolve ambiguities.

Q. How can researchers address low yields during the esterification step of this compound?

- Methodological Answer : Low yields often stem from incomplete esterification or hydrolysis. Use anhydrous conditions (molecular sieves) and catalysts like HSO or DCC/DMAP. Monitor pH to avoid premature hydrolysis. Consider alternative ester-protecting groups (e.g., tert-butyl esters) if methyl ester formation is problematic. Purify intermediates via recrystallization (ethanol/water) to isolate the ester product .

Advanced Research Questions

Q. How can contradictions between X-ray crystallographic data and computational models for this compound be resolved?

- Methodological Answer : Discrepancies may arise from crystal packing effects or model inaccuracies. Refine the X-ray structure using SHELXL ( ) with anisotropic displacement parameters. Compare bond lengths/angles with Density Functional Theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*). Validate computational models against experimental torsion angles (e.g., C5-F…C4-COOCH interactions) and check for twinning using WinGX’s ROTAX tool ( ). If outliers persist, re-examine data collection (e.g., crystal quality, radiation damage) .

Q. What strategies are effective for refining anisotropic displacement parameters in crystallographic studies of this compound?

- Methodological Answer : In SHELXL, apply the ISOR and DELU restraints to manage thermal motion artifacts. Use the WinGX/ORTEP interface ( ) to visualize ellipsoids and identify over-constrained atoms. For flexible groups (e.g., ester moieties), apply similarity restraints (SIMU). Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks near fluorine atoms, which may indicate disorder .

Q. How can the bioactivity of this compound be systematically evaluated against microbial targets?

- Methodological Answer : Design dose-response assays (e.g., MIC determination) against Gram-positive/negative bacteria. Use standardized protocols (CLSI guidelines) with controls (ciprofloxacin for bacteria, fluconazole for fungi). For mechanistic studies, perform molecular docking (PDB: 1AJ3 for bacterial enoyl-ACP reductase) to predict binding interactions. Compare results with structurally related compounds (e.g., fluorophenyl oxazole carboxylates in ) to establish structure-activity relationships (SARs) .

Q. What approaches are recommended for solving crystal structures of this compound when twinning is observed?

- Methodological Answer : For twinned crystals, use SHELXD ( ) to deconvolute overlapping reflections. Apply the HKLF5 format in SHELXL for twin refinement, specifying twin laws (e.g., 180° rotation about [100]). Validate with the R metric and check for physical plausibility of displacement parameters. If twinning persists, consider alternative crystal growth conditions (e.g., slow evaporation in DMSO/water) to obtain single-domain crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.